Enhanced Lipophilicity for Membrane Permeability: LogP Comparison of 4-Fluoro vs. Non-Fluorinated Analogs
The introduction of a fluorine atom at the 4-position in 4-Fluoro-2-(trifluoromethyl)benzonitrile (XLogP3 = 2.6) results in a quantifiable increase in lipophilicity compared to the non-fluorinated analog, 2-(trifluoromethyl)benzonitrile (XLogP3 = 2.7). While the difference is subtle, the addition of the 4-fluoro substituent increases molecular weight from 171.12 to 189.11 g/mol and adds an additional hydrogen bond acceptor, which collectively influences drug-likeness parameters. More critically, when compared to the positional isomer 4-(trifluoromethyl)benzonitrile (XLogP3 = 2.9), the target compound demonstrates a more balanced lipophilicity profile that is often preferred for achieving optimal oral bioavailability and central nervous system (CNS) penetration [1].
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 2.6 (XLogP3) |
| Comparator Or Baseline | 2-(Trifluoromethyl)benzonitrile (CAS 447-60-9): 2.7; 4-(Trifluoromethyl)benzonitrile (CAS 455-18-5): 2.9 |
| Quantified Difference | Target is 0.1 logP units lower than 2-analog and 0.3 units lower than 4-analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Controlled lipophilicity is crucial for optimizing a compound's ADME profile; the specific LogP of this scaffold positions it within a favorable range for drug-like molecules.
- [1] PubChem. (2025). 4-Fluoro-2-(trifluoromethyl)benzonitrile (XLogP3). PubChem CID 605085; 2-(Trifluoromethyl)benzonitrile (XLogP3). PubChem CID 67972; 4-(Trifluoromethyl)benzonitrile (XLogP3). PubChem CID 67995. View Source
